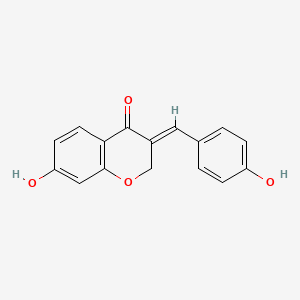

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: is a homoisoflavonoid compound that can be isolated from the dried heartwood of Caesalpinia sappan. This compound is known for its potential biological activities, including anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 7-hydroxy-4-chromanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques .

化学反応の分析

Types of Reactions

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the benzylidene moiety to a single bond, forming the corresponding chromanone derivative.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid)

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Chromanone derivatives.

Substitution: Various substituted chroman-4-one derivatives

科学的研究の応用

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

作用機序

The mechanism of action of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one involves its interaction with various molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes

類似化合物との比較

Similar Compounds

- 7-Hydroxy-3-(4-methoxybenzylidene)chroman-4-one

- 7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one

- 7-Hydroxy-3-(4-hydroxybenzyl)chroman-4-one

Uniqueness

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of both hydroxy groups and the benzylidene moiety contributes to its potent anti-inflammatory and antioxidant properties .

生物活性

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, also known as a homoisoflavonoid, is a compound isolated from the heartwood of Caesalpinia sappan . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

- Molecular Formula : C16H12O4

- Molecular Weight : 268.26 g/mol

- Density : 1.4±0.1 g/cm³

- Boiling Point : 547.1±50.0 °C at 760 mmHg

- Flash Point : 211.5±23.6 °C

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-activated microglial cells, thereby reducing neuroinflammation .

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cell lines, including human myeloid leukemia (K562) and gastric tumor (SGC-7901), with IC50 values ranging from 16–29 µg/mL .

Antimicrobial Activity

This compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibition Concentration (MIC) |

|---|---|

| E. coli | 30 µg/mL |

| P. aeruginosa | 30 µg/mL |

| S. aureus | 20 µg/mL |

The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-neuroinflammatory Effects

In vitro studies have shown that this compound significantly inhibits nitric oxide (NO) production in BV2 microglial cells with an IC50 of approximately 5 µM. This effect is associated with the downregulation of inducible nitric oxide synthase (iNOS) expression .

Anticancer Activity

The compound has been reported to promote osteogenic differentiation in mesenchymal stem cells and exhibit cytotoxic effects against several cancer cell lines without significant toxicity at lower concentrations . Its ability to induce apoptosis is linked to its interaction with cellular signaling pathways.

Case Studies

- Neuroinflammation Model : A study demonstrated that treatment with this compound reduced neuroinflammatory markers in LPS-stimulated BV2 microglial cells, indicating potential therapeutic applications for neurodegenerative diseases .

- Cancer Cell Line Study : In tests involving K562 and SGC-7901 cell lines, the compound showed significant cytotoxicity, suggesting its potential as an anticancer agent .

特性

IUPAC Name |

(3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFKSHWAQPOKQP-YRNVUSSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(O1)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。